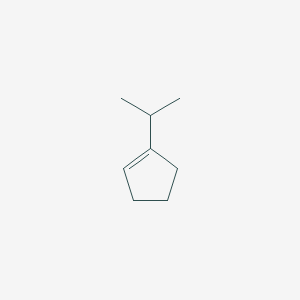

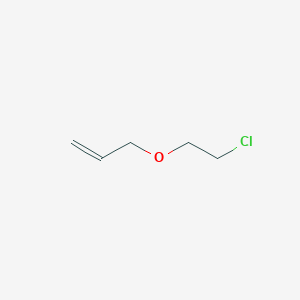

3-(2-氯乙氧基)丙-1-烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related chloroethoxy compounds involves the reaction of specific chloro and ethoxy precursors under controlled conditions. For example, 2-chloromethyl-3-(2-methoxyethoxy)prop-1-ene acts as a trimethylenemethane dianion synthon, leading to the formation of methylidenic diols through a catalyzed lithiation process involving carbonyl compounds and subsequent hydrolysis (Alonso et al., 2005). Additionally, the naphthalene-catalyzed lithiation of 3-chloro-2-(chloromethyl)prop-1-ene yields methylenic homoallylic diols, further demonstrating the compound's reactivity and potential in synthesis pathways (Alonso et al., 2000).

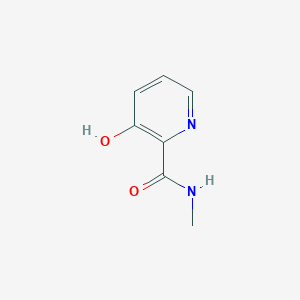

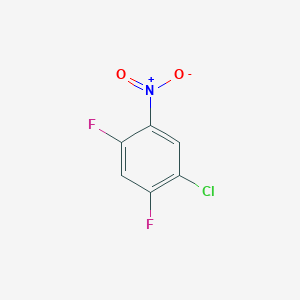

Molecular Structure Analysis

The molecular structure of chloroethoxy compounds is characterized by specific bond lengths, angles, and conformations, contributing to their reactivity and physical properties. For instance, an electron diffraction study on a related compound, 3-chloro-2-chloromethyl-1-propene, revealed the presence of different conformers, providing insights into the compound's geometric parameters and stability (Shen, 1979).

Chemical Reactions and Properties

Chloroethoxy compounds undergo various chemical reactions, demonstrating their versatility. Reactions involving chloromethoxy-substituted compounds result in complex product mixtures, indicating the potential for creating diverse molecular architectures (Smirnov et al., 2016). Furthermore, the electrochemical preparation of related compounds, such as 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, underscores the role of electrooxidative processes in synthesizing functionalized molecules (Uneyama et al., 1983).

科学研究应用

Application 1: Synthesis of Pyrazole Derivatives

- Summary of the Application: The compound “3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” is synthesized via the Vilsmeier-Haack reaction . This compound is a derivative of “3-(2-Chloroethoxy)prop-1-ene” and has potential applications in the synthesis of fluorescent sensors and biologically active compounds .

- Methods of Application: The synthesis involves the Vilsmeier-Haack reaction, which is a useful tool for the formylation of aromatic and heterocyclic compounds . The structure of the synthesized compound is elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .

- Results or Outcomes: The successful synthesis of this compound opens up possibilities for its use in the creation of various materials for solar cells, organic light-emitting diodes, and natural products .

Application 2: Synthesis of Oxirane Derivatives

- Summary of the Application: The reaction of halogen-substituted benzaldehydes with “3-(1-chloroethoxy)prop-1-yne” leads to the formation of unsaturated ethers derived from 2-hydroxyoxirane . These ethers have potential applications in various fields of organic synthesis and medicinal chemistry .

- Methods of Application: The synthesis involves the reaction of halo-substituted benzaldehydes with “3-(1-chloroethoxy)prop-1-yne” to form unsaturated 2-hydroxyoxirane ethers . The formation of these ethers is confirmed by their reaction with acetone in the presence of BF3·Et2O, leading to substituted 1,3-dioxolanes .

- Results or Outcomes: The successful synthesis of these ethers provides a new pathway for the creation of compounds with a triple bond and an oxirane ring, which have wide applications in organic synthesis and medicinal chemistry .

安全和危害

属性

IUPAC Name |

3-(2-chloroethoxy)prop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-4-7-5-3-6/h2H,1,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNYRERWHNMQFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403541 |

Source

|

| Record name | 3-(2-chloroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloroethoxy)prop-1-ene | |

CAS RN |

1462-39-1 |

Source

|

| Record name | 3-(2-chloroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)

![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)